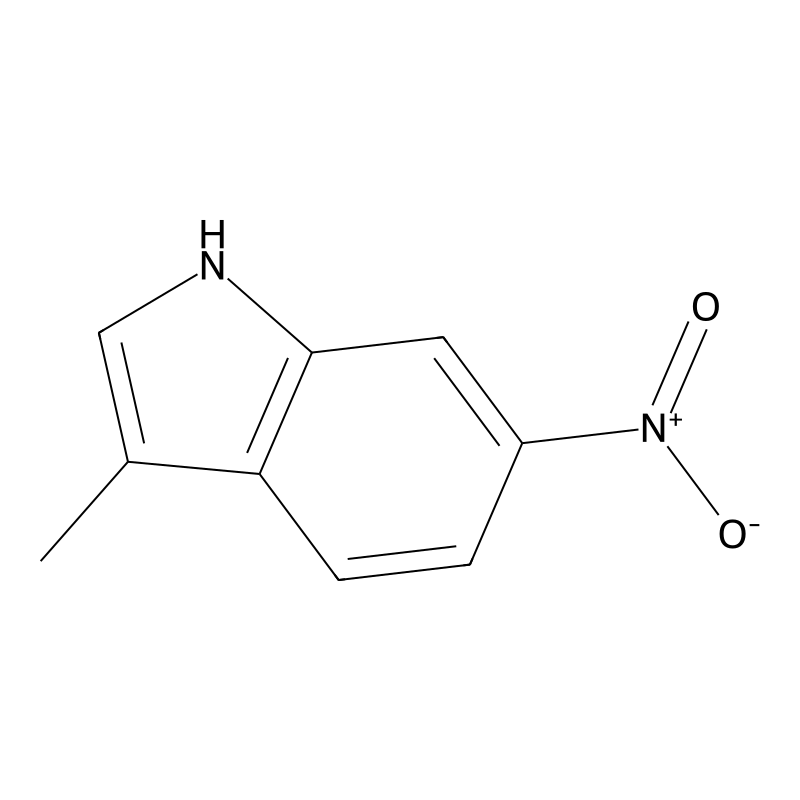

3-methyl-6-nitro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Methyl-6-nitro-1H-indole has been synthesized and characterized by various methods for research purposes. One reported method involves the nitration of 3-methylindole with fuming nitric acid, followed by purification through techniques like column chromatography [].

Potential Biological Activities:

- Antibacterial activity: Some nitroindole derivatives have exhibited antibacterial properties against various bacterial strains []. Further research is needed to explore the potential antibacterial activity of 3-methyl-6-nitro-1H-indole.

- Anticancer activity: Several nitroindole derivatives have been studied for their potential anticancer properties due to their ability to target specific pathways involved in cancer cell growth and proliferation []. More research is required to determine if 3-methyl-6-nitro-1H-indole possesses similar anticancer activities.

3-Methyl-6-nitro-1H-indole is an organic compound belonging to the indole family, characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring. Its molecular formula is and it has a molecular weight of approximately 176.17 g/mol. The compound features a methyl group at the 3-position and a nitro group at the 6-position of the indole skeleton, which significantly influences its chemical properties and biological activities .

- Nitration: The introduction of additional nitro groups can occur under acidic conditions, leading to multi-nitro derivatives.

- Alkylation and Acylation: The nitrogen atom in the indole ring can be alkylated or acylated, altering the compound's reactivity and solubility.

- Reduction: The nitro group can be reduced to an amine, which may change its biological activity significantly .

3-Methyl-6-nitro-1H-indole exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceutical compounds. It has been studied for its potential in:

- Anticancer Activity: As an intermediate in pazopanib, a drug that inhibits angiogenesis by targeting vascular endothelial growth factor receptors, it plays a role in cancer treatment .

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on 3-methyl-6-nitro-1H-indole is limited .

The synthesis of 3-methyl-6-nitro-1H-indole can be achieved through several methods:

- Nitration of Indole Derivatives: Starting from 3-methylindole, nitration can be performed using a mixture of nitric acid and acetic acid to introduce the nitro group at the 6-position.

- Microchannel Reactor Synthesis: A modern approach involves using microchannel reactors for efficient synthesis, where 2-ethyl-5-nitroaniline is reacted with sodium nitrite in acetic acid under controlled conditions to yield the desired product .

3-Methyl-6-nitro-1H-indole finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its most notable application is in the production of pazopanib, which is used in treating certain types of cancer by inhibiting tumor blood vessel growth. Additionally, its derivatives may serve as potential candidates for developing new antimicrobial agents .

Research into the interactions of 3-methyl-6-nitro-1H-indole with biological systems is ongoing. Preliminary studies indicate that its derivatives may interact with various biological targets, including enzymes involved in cancer progression and microbial growth. Molecular modeling studies have also been conducted to predict binding affinities and mechanisms of action for potential therapeutic applications .

Several compounds share structural similarities with 3-methyl-6-nitro-1H-indole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylindole | Methyl group at position 3 | Lacks nitro group; primarily studied for flavor and aroma properties. |

| 6-Nitroindole | Nitro group at position 6 | More potent as an anticancer agent but less soluble than its methyl derivative. |

| Pazopanib | Contains multiple aromatic rings | A marketed drug specifically targeting angiogenesis in tumors. |

| 5-Nitroindazole | Nitro group at position 5 | Exhibits different biological activities compared to indoles due to its structural differences. |

3-Methyl-6-nitro-1H-indole is unique due to its specific substitution pattern that enhances its reactivity and potential biological activities compared to these similar compounds.